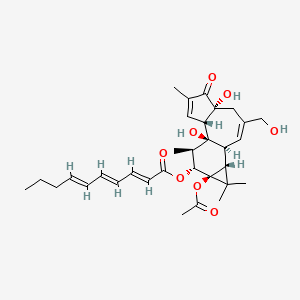

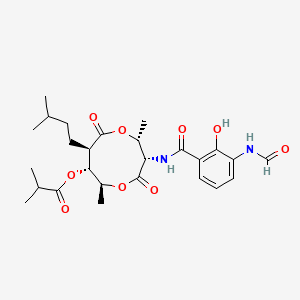

Antimycin A7a

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

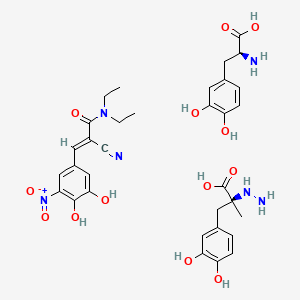

Synthetic Routes and Reaction Conditions: Antimycin A7a can be synthesized through a series of chemical reactions involving the acylation of 3-(N-formylamino)salicylic acid . The process typically involves the use of specific reagents and conditions to achieve the desired product. For instance, acylation with hexanoic acid can result in the replacement of the N-formyl moiety, leading to the formation of various derivatives .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces species . The fermentation broth is then subjected to various purification processes, including column chromatography, to isolate the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: Antimycin A7a undergoes several types of chemical reactions, including oxidation, reduction, and substitution . One notable reaction is the N-transacylation reaction, which has been employed for the site-specific functionalization of the compound .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hexanoic acid for acylation and various solvents for purification . The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives that have been shown to exhibit selective cytotoxicity towards certain cancer cells .

Applications De Recherche Scientifique

Antimycin A7a has a wide range of scientific research applications. In chemistry, it is used as a potent inhibitor of aerobic respiration, making it valuable for studying cellular respiration pathways . In biology, it has been used to investigate the electron transport chain and its role in cellular metabolism . In medicine, this compound has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells . Industrially, it is used as a fish poison to remove undesirable fish from lakes and ponds .

Mécanisme D'action

Antimycin A7a exerts its effects by inhibiting complex III of the mitochondrial electron transport chain . It binds to the Qi site of cytochrome c reductase, preventing the reduction of ubiquinone to ubiquinol . This disruption of the Q-cycle leads to a decrease in ATP production and an increase in reactive oxygen species, ultimately inducing apoptosis in cells .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to antimycin A7a include other members of the antimycin family, such as antimycin A1, A2, A3, and A4 . These compounds share a similar structure but differ in the length and branching of their alkyl or acyl substituents .

Uniqueness: What sets this compound apart from its counterparts is its specific binding affinity and the resulting biological activity . Its unique structure allows for selective inhibition of certain cellular pathways, making it a valuable tool in both research and therapeutic applications .

Propriétés

Numéro CAS |

197791-88-1 |

|---|---|

Formule moléculaire |

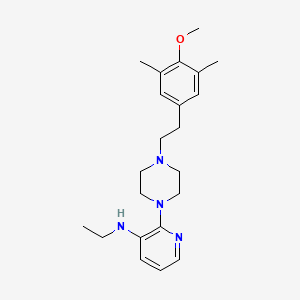

C26H36N2O9 |

Poids moléculaire |

520.6 g/mol |

Nom IUPAC |

[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-8-(3-methylbutyl)-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate |

InChI |

InChI=1S/C26H36N2O9/c1-13(2)10-11-18-22(37-24(32)14(3)4)16(6)36-26(34)20(15(5)35-25(18)33)28-23(31)17-8-7-9-19(21(17)30)27-12-29/h7-9,12-16,18,20,22,30H,10-11H2,1-6H3,(H,27,29)(H,28,31)/t15-,16+,18-,20+,22+/m1/s1 |

Clé InChI |

ZFUIXKUZSFLVKA-GNEWFCMESA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H](C(=O)O[C@@H]([C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)OC(=O)C(C)C |

SMILES canonique |

CC1C(C(C(=O)OC(C(C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)OC(=O)C(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.